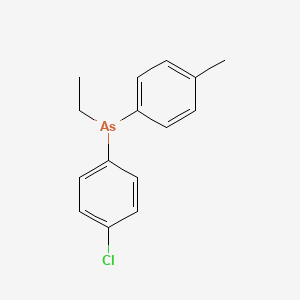
(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is an organoarsenic compound characterized by the presence of both chlorophenyl and methylphenyl groups attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane typically involves the reaction of 4-chlorophenylarsine with 4-methylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The chlorophenyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of functionalized arsenic compounds.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Studies have explored its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: The compound is used in the development of materials with unique properties, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism by which (4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chlorophenyl)(methyl)(4-methylphenyl)arsane
- (4-Chlorophenyl)(ethyl)(4-chlorophenyl)arsane
- (4-Methylphenyl)(ethyl)(4-methylphenyl)arsane
Uniqueness
(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is unique due to the combination of its chlorophenyl and methylphenyl groups, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
83627-09-2 |
|---|---|
Molekularformel |
C15H16AsCl |
Molekulargewicht |
306.66 g/mol |
IUPAC-Name |
(4-chlorophenyl)-ethyl-(4-methylphenyl)arsane |
InChI |
InChI=1S/C15H16AsCl/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
MPAOUGZKYBQUNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


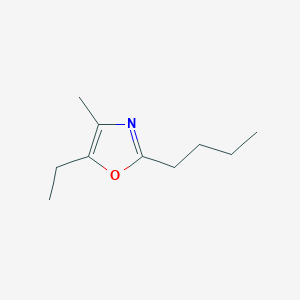
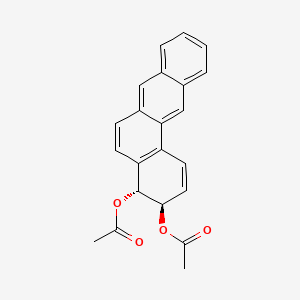


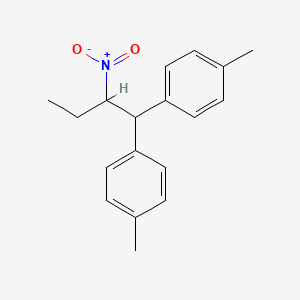
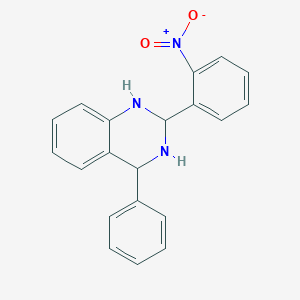
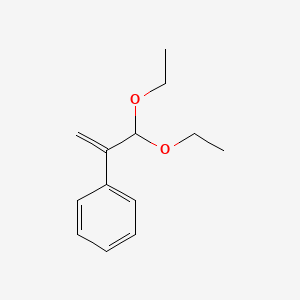
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
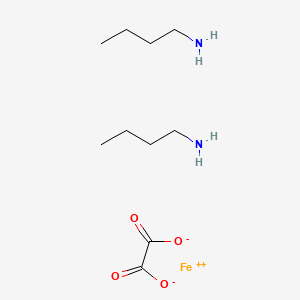
silane](/img/structure/B14427896.png)
